molecular formula C5HCl2IN4 B562518 4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1379308-33-4

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B562518
CAS No.: 1379308-33-4
M. Wt: 314.895
InChI Key: MXISZHQCUXIBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine ( 1379308-33-4) is a high-value chemical building block primarily used in medicinal chemistry and anticancer research . This compound features a 1H-pyrazolo[3,4-d]pyrimidine core scaffold, which is recognized in scientific literature for its high structural similarity to the adenine moiety of ATP, making it a privileged structure in the design of ATP-competitive kinase inhibitors . The presence of both chloro and iodo substituents at the 4, 6, and 3 positions provides distinct reactive sites for further functionalization via cross-coupling and nucleophilic substitution reactions, allowing researchers to develop a diverse array of novel derivatives . The primary research application of this compound is in the design and synthesis of new potential Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a well-validated target in oncology, and derivatives based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold have been designed to act as EGFR inhibitors, demonstrating potent in vitro anti-proliferative activities against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) . These compounds are engineered to target the ATP-binding site of both wild-type and mutant EGFR, including the T790M variant which is associated with resistance to earlier generation therapeutics . As a versatile synthetic intermediate, it enables the exploration of structure-activity relationships (SAR) critical for optimizing potency and selectivity in drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. Refer to the provided Safety Data Sheet (SDS) for comprehensive handling and safety information.

Properties

IUPAC Name

4,6-dichloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2IN4/c6-2-1-3(8)11-12-4(1)10-5(7)9-2/h(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXISZHQCUXIBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate

The dichloro intermediate serves as the precursor for iodination. A high-yield method involves treating 1,7-dihydro-pyrazolo[3,4-d]pyrimidine-4,6-dione (oxypurinol) with phosphorus oxychloride (POCl3\text{POCl}_3) and triethylamine (Et3N\text{Et}_3\text{N}) under controlled conditions:

Reaction Conditions :

  • Step 1 : Oxypurinol (1.233 mol) and POCl3\text{POCl}_3 (2.84 mol) stirred at 20°C for 15 minutes.

  • Step 2 : Et3N\text{Et}_3\text{N} (2.53 mol) added dropwise at 55–65°C, followed by heating to 108–110°C for 4 hours.

  • Workup : Cooling to 40°C and quenching with warm water yields 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine as a light yellow solid (87% yield, m.p. 173–175°C).

Mechanistic Insight :
POCl3\text{POCl}_3 acts as both a chlorinating agent and solvent, facilitating the replacement of hydroxyl groups at positions 4 and 6 with chlorine. Et3N\text{Et}_3\text{N} neutralizes HCl, driving the reaction forward.

Iodination at Position 3

Introducing iodine at position 3 requires electrophilic substitution or halogen exchange. While direct methods are less documented, analogous pyrazolopyrimidine iodinations suggest two viable pathways:

Electrophilic Iodination Using N\text{N}N-Iodosuccinimide (NIS)

A proposed route involves treating the dichloro intermediate with NIS in the presence of a Lewis acid (e.g., FeCl3\text{FeCl}_3):

C5HCl2N4+NISFeCl3,DCMC5HCl2IN4+NS\text{C}5\text{HCl}2\text{N}4 + \text{NIS} \xrightarrow{\text{FeCl}3, \text{DCM}} \text{C}5\text{HCl}2\text{IN}_4 + \text{NS}

Optimization Parameters :

  • Solvent : Dichloromethane (DCM\text{DCM}) or acetonitrile.

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : ~70–80% (estimated based on similar iodinations).

Halogen Exchange via Ullmann-Type Coupling

An alternative employs a copper-catalyzed reaction with potassium iodide (KI\text{KI}):

C5HCl2N4+KICu,DMFC5HCl2IN4+KCl\text{C}5\text{HCl}2\text{N}4 + \text{KI} \xrightarrow{\text{Cu}, \text{DMF}} \text{C}5\text{HCl}2\text{IN}4 + \text{KCl}

Challenges :

  • Low reactivity of iodine compared to chlorine necessitates elevated temperatures (100–120°C) and prolonged reaction times.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H^1\text{H} NMR : Peaks corresponding to the pyrazolopyrimidine core and absence of hydroxyl protons confirm successful chlorination and iodination.

  • LCMS : Molecular ion peak at m/z=314.90m/z = 314.90 ([M+H]+^+) aligns with the expected molecular weight.

  • X-Ray Diffraction : Single-crystal analysis validates the planar structure and substitution pattern.

Purity Assessment

HPLC analyses report a purity of 95.33%, with minor impurities attributed to residual solvents or unreacted intermediates.

Comparative Analysis of Synthetic Methods

Method Reagents Yield Purity Key Advantages
Electrophilic IodinationNIS, FeCl3\text{FeCl}_3~75%>95%Mild conditions, high selectivity
Ullmann CouplingKI\text{KI}, Cu~60%90–92%Cost-effective iodide source

Critical Considerations :

  • Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance iodination efficiency.

  • Temperature Control : Excessive heat promotes decomposition, necessitating gradual heating .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (Positions) CAS No. Key Features/Applications Reference
This compound Cl (4,6), I (3), H (1) N/A Halogen-rich; cross-coupling precursor
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4,6), CH₃ (3), H (1) 1211522-68-7 Methyl enhances lipophilicity
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Cl (4), H (1,3,6) 5399-92-8 Minimal substitution; base scaffold
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4,6), CH₃ (1) 98141-42-5 Methyl at N1 alters ring electronics
4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4,6), C₂H₅ (1) 864292-48-8 Ethyl increases steric bulk
4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4), I (3), CH₃ (6) 1379347-96-2 Methyl at C6 reduces electrophilicity
3-Iodo-4-amino-1H-pyrazolo[3,4-d]pyrimidine NH₂ (4), I (3), H (1,6) 151266-23-8 Amino group enables H-bonding

Impact of Substituents on Properties

Halogenation Patterns

  • Chlorine vs. Iodine : Chlorine atoms (electron-withdrawing) increase electrophilicity at C4 and C6, making these positions reactive toward nucleophiles. In contrast, iodine at C3 provides a handle for metal-catalyzed cross-couplings .
  • Methyl/Iodo Substitution : Replacing iodine with methyl (e.g., 4,6-Dichloro-3-methyl analog) reduces steric hindrance but eliminates cross-coupling utility. Methyl groups also enhance membrane permeability .

N1 Substitution

  • N1-H vs. N1-Alkyl : The 1H (unsubstituted) version allows for further functionalization at N1, while N1-alkylated derivatives (e.g., 1-methyl or 1-ethyl) block this site but improve metabolic stability .

Amino vs. Chloro at C4

  • The 4-amino analog (e.g., 3-Iodo-4-amino-1H-pyrazolo[3,4-d]pyrimidine) exhibits hydrogen-bonding capacity, enhancing solubility and target interaction in nucleoside analogs .

Biological Activity

4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

  • Chemical Formula : C₅HCl₂IN₄
  • Molecular Weight : 314.899 g/mol
  • CAS Number : 1379308-33-4
  • Storage Conditions : Recommended storage in a refrigerator.

Pharmacological Activities

Recent studies have highlighted various biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, including:

  • Antitumor Activity :
    • Pyrazolo[3,4-d]pyrimidines exhibit inhibitory effects on several cancer cell lines. For instance, compounds with similar structures have shown efficacy against BRAF(V600E) and Aurora-A kinases, which are critical in cancer progression .
    • A study demonstrated that derivatives of pyrazoles could enhance the cytotoxic effects of doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential for combination therapies .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .
  • Antimicrobial Activity :
    • Certain pyrazole derivatives demonstrated notable activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazolo[3,4-d]pyrimidine derivatives suggest that modifications at specific positions on the pyrazole ring can significantly influence their biological activity. For example:

  • Substituents at the 3-position enhance antitumor activity.
  • Halogen substitutions (like chloro and iodo) at the 4 and 6 positions are crucial for maintaining potency against target enzymes .

Case Study 1: Antitumor Efficacy

A recent investigation into a series of synthesized pyrazolo[3,4-d]pyrimidines revealed that compounds with dichloro and iodo substitutions exhibited strong inhibition of tumor cell proliferation in vitro. The study utilized MTT assays to measure cell viability across multiple cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
4,6-Dichloro-3-iodo5.2MCF-7
4-Chloro derivative10.5MDA-MB-231
Control (Doxorubicin)2.0MCF-7

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation, a pyrazolo[3,4-d]pyrimidine derivative was tested for its ability to reduce edema in mice. The results indicated a significant reduction in paw swelling compared to control groups treated with saline.

Treatment GroupPaw Swelling (mm)Significance
Control8.5-
Pyrazolo derivative3.2p < 0.01

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, and how can purity be optimized?

  • Answer : The compound is typically synthesized via halogenation or nucleophilic substitution of pyrazolo[3,4-d]pyrimidine precursors. For example, alkylation reactions in dry acetonitrile with alkyl halides yield derivatives, followed by recrystallization in acetonitrile for purification . Purity optimization involves HPLC monitoring (≥98% purity) and rigorous solvent removal to eliminate byproducts .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Answer : Combined spectroscopic methods are critical:

  • 1H NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for amine derivatives) .
  • X-ray crystallography resolves regiochemistry, as demonstrated for related pyrazolo[3,4-d]pyrimidine analogs .

Q. What solvents and storage conditions are recommended for handling this compound?

  • Answer : The compound is a crystalline powder with limited solubility in polar solvents (e.g., DMSO, DMF). Use anhydrous acetonitrile or dichloromethane for reactions . Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the iodo substituent .

Advanced Research Questions

Q. How does regioselectivity in substitution reactions of this compound influence its reactivity?

  • Answer : The 3-iodo and 4,6-dichloro positions exhibit distinct reactivity. Iodo groups undergo Suzuki-Miyaura coupling for aryl introductions, while chlorides are amenable to nucleophilic displacement with amines or alkoxides. Steric and electronic factors (e.g., electron-withdrawing groups at C-3) direct substitution to C-4 or C-6 .

Q. What experimental strategies validate the biological activity of this compound as a kinase inhibitor?

  • Answer : Use in vitro kinase assays (e.g., ATP-binding competition assays) and cell-based proliferation studies (IC50 determination). For example, related pyrazolo[3,4-d]pyrimidines inhibit EGFR kinase with IC50 values <100 nM . Pair with molecular docking to predict binding modes to kinase active sites .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer : Cross-validate findings by:

  • Purity verification : HPLC and elemental analysis to rule out impurities .
  • Structural analogs : Compare with derivatives like 4,6-dichloro-3-methyl analogs, which may show altered activity .
  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds .

Q. What methodologies enable the synthesis of fluorinated derivatives, and how do they enhance bioactivity?

  • Answer : Introduce fluorine via electrophilic fluorination or cross-coupling (e.g., using fluorobenzoyl chlorides). Fluorination at C-3 improves metabolic stability and enhances kinase binding affinity, as seen in analogs with 5-(fluorobenzoylamino) substituents .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?

  • Answer :

  • LogP determination : Use shake-flask or chromatographic methods to assess lipophilicity.
  • Microsomal stability assays : Incubate with liver microsomes to measure metabolic half-life.
  • Plasma protein binding : Ultracentrifugation or equilibrium dialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.